1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
Description
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound that features a piperidine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-25-18-12-15(17(22(23)24)13-19(18)26-2)14-20-10-6-16(7-11-20)21-8-4-3-5-9-21/h12-13,16H,3-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPPNSDKPRERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC(CC2)N3CCCCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and may require catalysts like manganese (IV) oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: The nitro group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide in chloroform or DMF.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo photolysis, releasing active intermediates that can interact with biological molecules . This process is often used in photochemical studies to control the release of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-dimethoxy-2-nitrophenyl)-2-[(dimethylamino)methyl]-2-propen-1-one hydrochloride
- 1-(4,5-dimethoxy-2-nitrophenyl)ethanone
- 4,5-dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 4,5-dimethoxy-2-nitrophenyl group
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
